molecular formula C15H15N7O3 B14041818 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide

Cat. No.: B14041818
M. Wt: 341.32 g/mol
InChI Key: MBEYJURZBQSTJR-LSCVHKIXSA-N
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Description

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide is a complex organic compound that features a triazine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide typically involves multiple steps. One common approach is to start with the preparation of the triazine ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: This compound has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide is unique due to its combination of a triazine ring and an indole moiety. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15N7O3

Molecular Weight

341.32 g/mol

IUPAC Name

3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C15H15N7O3/c23-12(5-6-16-13-14(24)19-15(25)22-21-13)20-18-8-9-7-17-11-4-2-1-3-10(9)11/h1-4,7-8,17H,5-6H2,(H,16,21)(H,20,23)(H2,19,22,24,25)/b18-8-

InChI Key

MBEYJURZBQSTJR-LSCVHKIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=O)CCNC3=NNC(=O)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCNC3=NNC(=O)NC3=O

Origin of Product

United States

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